molecular formula C14H13N3O2S B2417711 N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide CAS No. 1448134-52-8

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2417711
CAS No.: 1448134-52-8
M. Wt: 287.34
InChI Key: KPKKFQDHXVZKDC-UHFFFAOYSA-N
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Description

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a complex organic compound that features a combination of thiophene, pyrazole, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the thiophene moiety, and finally the attachment of the furan-2-carboxamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and purification methods is crucial to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules that feature thiophene, pyrazole, or furan rings. Examples include:

    Thiophene derivatives: Known for their electronic properties and use in materials science.

    Pyrazole derivatives: Often used in medicinal chemistry for their biological activities.

    Furan derivatives: Utilized in organic synthesis and as building blocks for more complex molecules.

Uniqueness

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c18-14(12-3-1-9-19-12)15-6-8-17-7-5-11(16-17)13-4-2-10-20-13/h1-5,7,9-10H,6,8H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKKFQDHXVZKDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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